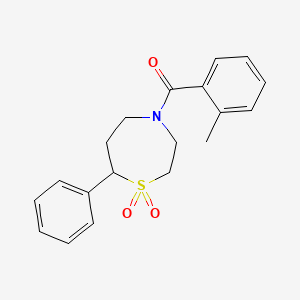
2-(3,5-Difluorophenyl)-3,3-dimethylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(3,5-Difluorophenyl)-3,3-dimethylbutanoic acid” is likely to be an organic compound due to the presence of carbon ©, hydrogen (H), and oxygen (O) atoms in its structure. The presence of fluorine (F) suggests that it might have interesting properties, as fluorine is highly electronegative .
Chemical Reactions Analysis
The chemical reactions involving similar compounds can vary widely depending on the specific functional groups present in the molecule . Without more specific information, it’s difficult to provide a detailed chemical reactions analysis.Wissenschaftliche Forschungsanwendungen
Novel Analgesic-Antiinflammatory Applications
- 5-(2,4-Difluorophenyl)salicylic acid, a related compound, is identified as an effective analgesic and antiinflammatory agent. It's more active than aspirin and superior in duration of action and therapeutic index (Hannah et al., 1978).
Synthesis of Imidazo[4,5‐b]pyridine Derivatives
- A new synthetic route for preparing 4-[3-(4-chlorophenyl)methyl-6-chloroimidazo[4,5-b]pyridin-2-yl]-3,3-dimethylbutanoic acid is described. This compound is a potent orally active TXA2/PGH2 receptor antagonist and is under pharmacological investigation (Nicolai et al., 1994).
Chemical Correlation and Configuration Analysis
- The absolute configuration of (–)-2-chloro-3,3-dimethylbutanoic acid and (–)-2-bromo-3,3-dimethylbutanoic acid, compounds closely related to the chemical , has been studied and assigned based on various chemical analyses (Galetto & Gaffield, 1969).
Preparation of 3,3-Dimethylbutyraldehyde
- 3,3-Dimethylbutyraldehyde, synthesized from 3,3-dimethylbutanoic acid, is an important intermediate in the production of the high-intensity sweetener neotame. The study explores cost-effective methods for its preparation (Xun Yu-jun, 2009).
Synthesis and Thromboxane A2 Receptor Antagonism
- The synthesis and evaluation of benzimidazole and imidazo[4,5-b]pyridine acid derivatives as thromboxane A2 receptor antagonists are discussed. Compounds with a 3,3-dimethylbutanoic acid side chain showed high potency (Nicolaï et al., 1993).
Improved Synthesis Method for Difluorosalicylic Acids
- An improved synthesis method for 3,5-difluorosalicylic acid and 3,5-difluorosalicylaldehyde, avoiding the use of corrosive HF and fluorine gas, is described. This method is relevant for creating chemical structures similar to 2-(3,5-Difluorophenyl)-3,3-dimethylbutanoic acid (Weidner-Wells & Fraga-Spano, 1996).
Synthesis of Difluorophenyl-Propenones as Anticancer Agents
- Synthesis of 1-(2,5/3,5-difluorophenyl)-3-(2,3/2,4/2,5/3,4-dimethoxyphenyl)-2-propen-1-ones, having potential as anticancer agents, is explored. The mechanism of action for these compounds is through the induction of apoptosis (Yamali et al., 2017).
Development of Anti-Cancer Drug Derivative
- The creation of a difluoro-derivative of the anti-cancer drug chlorambucil is detailed, demonstrating the potential for developing new therapeutic agents using difluorophenyl compounds (Buss, Coe, & Tatlow, 1986).
Practical Problems in Precise Estimation in Urine Samples
- A study on the quantitation of a related compound, 5F-ADB, in urine samples, highlights the challenges in precise drug measurement, which can be relevant for similar compounds like 2-(3,5-Difluorophenyl)-3,3-dimethylbutanoic acid (Dybowski et al., 2020).
Pharmacological Properties of Diflunisal
- Diflunisal, a chemically distinct nonacetylating salicylic acid derivative, shows potent antiinflammatory and analgesic properties. This demonstrates the therapeutic potential of modified salicylic acids (Shen, 1983).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(3,5-difluorophenyl)-3,3-dimethylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2O2/c1-12(2,3)10(11(15)16)7-4-8(13)6-9(14)5-7/h4-6,10H,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCBSQCLETWPDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=CC(=CC(=C1)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Difluorophenyl)-3,3-dimethylbutanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

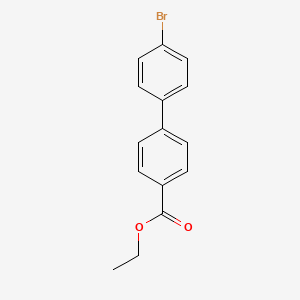
![Ethyl 2-[6-sulfamoyl-2-(2-thiophen-2-ylquinoline-4-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2776706.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2776707.png)
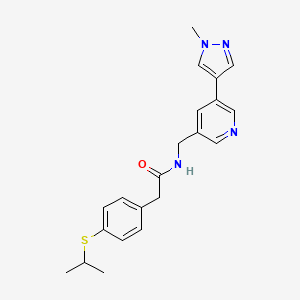
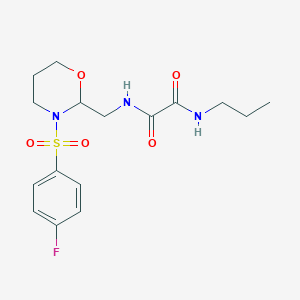
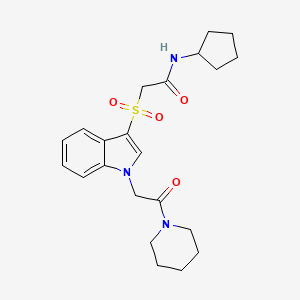
![N-[(3,4-Dimethylphenyl)methyl]-N-(2-pyridin-3-ylethyl)prop-2-enamide](/img/structure/B2776715.png)
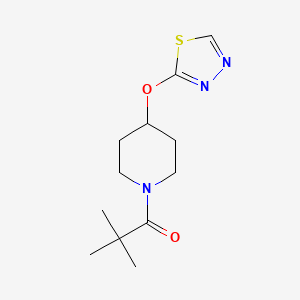
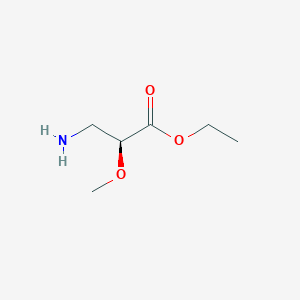
![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2776719.png)
![2-(4-Bromophenyl)-3-((4-chlorophenyl)thio)imidazo[1,2-a]pyridine](/img/structure/B2776720.png)
